右氯苯那敏

描述

右氯苯那敏是一种具有抗胆碱作用的抗组胺药,用于治疗过敏性疾病,如花粉症或荨麻疹。 它是氯苯那敏的药理活性右旋异构体 。 右氯苯那敏于 1959 年开始用于医疗,并于 1962 年获得专利 .

科学研究应用

右氯苯那敏在科学研究中有几种应用:

生化分析

Biochemical Properties

Dexchlorpheniramine is an antagonist of the histamine H1 receptor . It competes with histamine for cell receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . A study found that dexchlorpheniramine had a Ki value of 20 to 30 μM for the muscarinic acetylcholine receptors using rat brain tissue .

Cellular Effects

Dexchlorpheniramine disrupts histamine signaling by competing with histamine for cell receptor sites on effector cells . It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .

Molecular Mechanism

Dexchlorpheniramine exerts its effects at the molecular level by competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This competition disrupts histamine signaling, thereby alleviating the symptoms of allergic reactions .

Temporal Effects in Laboratory Settings

The half-life elimination is between 20 to 30 hours , indicating its stability in the body over time.

Dosage Effects in Animal Models

While specific studies on dosage effects of Dexchlorpheniramine in animal models are limited, general guidelines for antihistamine dosages in animals suggest careful dosage based on weight . Overdose can lead to symptoms such as extreme sleepiness, confusion, weakness, ringing in the ears, blurred vision, large pupils, dry mouth, flushing, fever, shaking, insomnia, hallucinations, and possibly seizures .

Metabolic Pathways

Dexchlorpheniramine undergoes hepatic metabolism. The major metabolism is by CYP 2D6 and minor metabolism by 3A4, 2C11, and 2B1 .

Transport and Distribution

Given its ability to compete with histamine for receptor sites on various cells, it can be inferred that it is distributed across various tissues where these receptors are present .

Subcellular Localization

The subcellular localization of Dexchlorpheniramine is not explicitly documented. Given its mechanism of action, it is likely that it localizes to areas where histamine H1 receptors are present, which includes the cell membrane of effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .

准备方法

化学反应分析

右氯苯那敏会发生各种化学反应,包括:

氧化: 它可以在特定条件下氧化,形成不同的代谢产物。

还原: 还原反应可以改变其结构,可能改变其药理特性。

取代: 取代反应,特别是涉及氯原子的反应,会导致形成不同的衍生物。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于所用试剂和具体的条件。

相似化合物的比较

右氯苯那敏与其他第一代抗组胺药(如氯苯那敏和右溴苯那敏)相似。 它是氯苯那敏的 S-对映异构体,使其具有更高的药理活性 。 与氯苯那敏相比,右氯苯那敏对组胺受体的亲和力更高,活性约高两倍 .

类似化合物

- 氯苯那敏

- 右溴苯那敏

- 溴苯那敏

属性

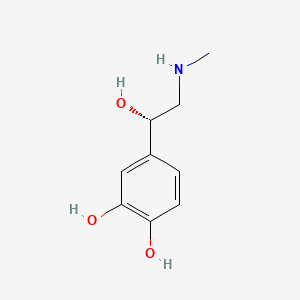

IUPAC Name |

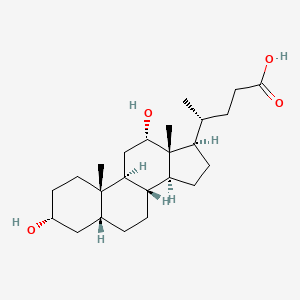

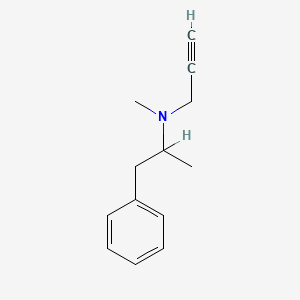

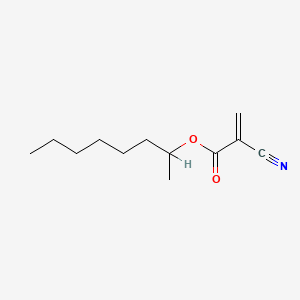

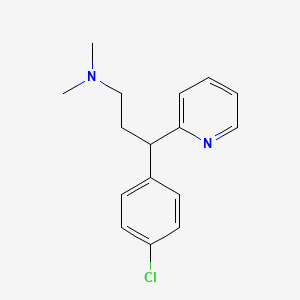

(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYKEARSMXGVTM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-92-8 (unspecified maleate [1:1]), 56343-98-7 (mono-hydrochloride) | |

| Record name | Dexchlorpheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50180225 | |

| Record name | Dexchlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

142 °C @ 1.0 mm Hg /Racemate/ | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE CRYSTALLINE POWDER; ODORLESS; 1 G SOL IN 4 ML WATER; SOL IN ALC, CHLOROFORM; SLIGHTLY SOL IN BENZENE, ETHER /MALEATE/ | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, DEXCHLORPHENIRAMINE MALEATE ANTAGONIZES MANY OF CHARACTERISTIC EFFECTS OF HISTAMINE., WHEN TESTED IN DOGS, ANTIHISTAMINIC POTENCY OF DEXTRO ISOMER WAS 100 TIMES GREATER THAN THAT OF LEVO ISOMER, & 2.5 TIMES GREATER THAN RACEMIC FORM. ON CIRCUS-MOVEMENT ATRIAL FLUTTER, LEVO FORM WAS 1.4 & 2.3 TIMES THAT OF RACEMIC & DEXTRO CMPD., H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, For more Mechanism of Action (Complete) data for DEXCHLORPHENIRAMINE (7 total), please visit the HSDB record page. | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID | |

CAS No. |

25523-97-1 | |

| Record name | (+)-Chlorpheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25523-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexchlorpheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexchlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexchlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexchlorpheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9Q0B929N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexchlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

CRYSTALS FROM ETHYL ACETATE; MP: 113-115 °C; SPECIFIC OPTICAL ROTATION (DIMETHYLFORMAMIDE): +44.3 DEG @ 25 °C/D, PH OF 1% SOLN 4-5 /D-FORM, MALEATE/ | |

| Record name | DEXCHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dexchlorpheniramine?

A1: Dexchlorpheniramine maleate functions as a first-generation H1 histamine antagonist. It competitively blocks H1 receptors, thus preventing histamine from binding and exerting its effects on bronchial smooth muscle, capillaries, and gastrointestinal (GI) smooth muscle [].

Q2: How does dexchlorpheniramine impact allergic reactions?

A2: By blocking H1 receptors, dexchlorpheniramine prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms. This action helps alleviate symptoms associated with allergies, such as sneezing, runny nose, and itching [].

Q3: What is the molecular formula and weight of dexchlorpheniramine maleate?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of dexchlorpheniramine maleate.

Q4: Is there spectroscopic data available for dexchlorpheniramine in these research articles?

A4: While the research papers discuss using spectroscopic methods like UV spectrophotometry and LC-MS/MS for analysis, they do not provide detailed spectroscopic data for dexchlorpheniramine [, , , ].

Q5: What is known about the stability of dexchlorpheniramine under various conditions?

A5: One study explored the stability of dexchlorpheniramine maleate in orally dissolving films (ODFs) using Kollicoat Protect as the film-forming material. The research revealed that the ODFs remained stable under both long-term and accelerated conditions when packed in prototype packaging [].

Q6: Are there specific formulation strategies mentioned to enhance dexchlorpheniramine's stability, solubility, or bioavailability?

A6: Research indicates that formulating dexchlorpheniramine maleate into an oral floating drug delivery system using HPMC and Carbopol 934P can prolong drug release for at least 16 hours, potentially improving bioavailability and patient compliance [].

Q7: What are the pharmacokinetic parameters of dexchlorpheniramine?

A7: A study examining the pharmacokinetics of dexchlorpheniramine maleate oral solution in healthy volunteers found that its elimination half-life (t1/2) ranged from 19.66 to 20.49 hours. The area under the curve (AUC0-t) demonstrated a linear correlation with dosage, suggesting linear pharmacokinetics within the tested dosage range [].

Q8: What are the known adverse effects associated with dexchlorpheniramine?

A8: A common adverse effect associated with dexchlorpheniramine is drowsiness, particularly with first-generation formulations. This effect was more pronounced compared to newer antihistamines like terfenadine [, , ].

Q9: Are there any reported cases of hypersensitivity reactions to dexchlorpheniramine?

A9: Yes, a case report described a patient experiencing an anaphylactic reaction after intravenous administration of dexchlorpheniramine, highlighting the potential for hypersensitivity reactions to this drug []. Another case report mentioned a potential cross-reaction between ranitidine and dexchlorpheniramine, although further investigation is needed to confirm this interaction [].

Q10: Which analytical techniques have been employed to quantify dexchlorpheniramine in biological samples?

A10: Researchers have used techniques like HPLC-ESI-MS/MS and UHPLC-MS/MS to quantify dexchlorpheniramine in human plasma [, ]. These methods provide high sensitivity and selectivity for accurate drug level measurements.

Q11: Are there any validated analytical methods for analyzing dexchlorpheniramine in pharmaceutical formulations?

A11: A validated HPLC method was developed for the simultaneous determination of betamethasone, dexchlorpheniramine maleate, and sodium benzoate in pharmaceutical syrups. This method utilized a C18 column and UV-Vis detection for accurate quantification of the three components [].

Q12: Does dexchlorpheniramine interact with alcohol?

A12: Combining dexchlorpheniramine with alcohol can have synergistic effects, leading to enhanced impairment in some psychomotor tests. Additionally, the recovery from the effects of this combination might be delayed compared to either substance alone [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。